Pirimicarb

概要

説明

Pirimicarb is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops . It works by inhibiting acetylcholinesterase activity . It was originally developed by Imperial Chemical Industries Ltd., now Syngenta .

Molecular Structure Analysis

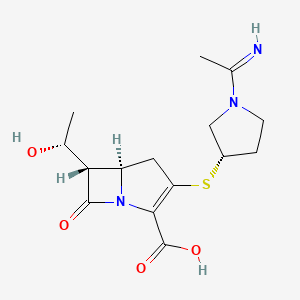

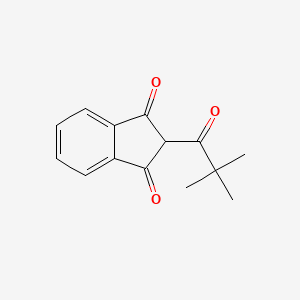

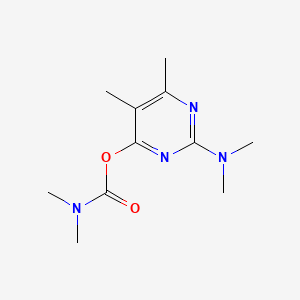

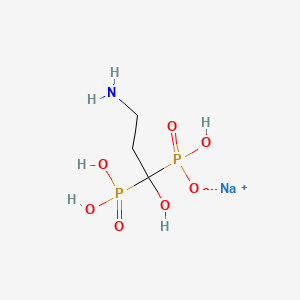

Pirimicarb has the molecular formula C11H18N4O2 . Its average mass is 238.286 Da and its monoisotopic mass is 238.142975 Da .Chemical Reactions Analysis

Pirimicarb undergoes various chemical reactions. For instance, it has been observed to have three independent irreversible oxidation peaks related to the transfer of one electron for each peak, across a pH range from 2.0 to 8.0 .Physical And Chemical Properties Analysis

Pirimicarb is a white powdery solid with no characteristic odor . It has a molar mass of 238.29 g/mol .科学的研究の応用

Regulatory Review

The European Commission requested EFSA to review the approval of Pirimicarb, assessing if it still fulfills the applicable criteria, considering new submissions and expert discussions .

Photocatalytic Degradation

Studies have explored the use of Pt-doped AgInS2 nanoparticles for the visible-light-driven photocatalytic degradation of Pirimicarb due to its environmental and health concerns .

Insecticide Use

Nanoformulation Selectivity

Research has been conducted on nanostructured lipid carriers (NLC) encapsulating Pirimicarb to investigate its toxicity and effects on pests like cabbage aphids and beneficial insects such as green lacewings .

Neuro-behavioral Influence

Pirimicarb has been identified as an endocrine disruptor and neuro-behavioral influencer, with implications for increasing dementia risk, especially in its use in apple orchards as an aphidicide .

作用機序

Target of Action

Pirimicarb is a selective carbamate insecticide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses .

Mode of Action

Pirimicarb acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nerve synapses . The excess acetylcholine continues to stimulate the nerves, causing over-excitation of the nervous system, which eventually leads to the paralysis and death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by pirimicarb is the cholinergic pathway . By inhibiting acetylcholinesterase, pirimicarb disrupts the normal functioning of this pathway, leading to a disruption of nerve signal transmission . The downstream effects include overstimulation of the nervous system, paralysis, and death of the insect .

Pharmacokinetics

As a carbamate insecticide, it is known to be moderately toxic and can be absorbed through the skin, inhaled, or ingested . Once inside the body, it is likely to be distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of pirimicarb’s action is the effective control of aphids on various crops . Exposure to pirimicarb can lead to behavioral disorders and neurological and reproductive toxicities in non-target organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pirimicarb. For instance, it has been found to be moderately mobile in the environment, which means it can move through the soil and potentially contaminate groundwater . Photolysis in soil may contribute to the environmental degradation of pirimicarb . Furthermore, its efficacy can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Safety and Hazards

将来の方向性

Future research directions include the development of new methods for the degradation of Pirimicarb. For example, a study describes the synthesis and characterization of Pt-doped AgInS2 nanoparticles for the photodegradation of Pirimicarb . This method has the advantage of using a visible light source without any costly additive such as H2O2 needed in other employed methods .

特性

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032569 | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholinesterase inhibitor. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS RN |

23103-98-2 | |

| Record name | Pirimicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23103-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimicarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023103982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimicarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I93PS935T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90.5 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pirimicarb is a carbamate insecticide that primarily targets acetylcholinesterase (AChE) in insects. [, , , , , ] It inhibits AChE by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. [, ] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the insect. [, , ]

A: Research suggests that pirimicarb, alone or in combination with other pollutants like lead, can induce oxidative damage in the soft tissues of freshwater snails. [] This is indicated by increased levels of malondialdehyde (MDA) and catalase (CAT), and decreased levels of gamma-glutamyl transferase (GGT). [] Similar effects on oxidative stress markers and associated biochemical parameters have been observed in other organisms like rats. [, ]

ANone: The molecular formula of pirimicarb is C11H18N4O2, and its molecular weight is 238.29 g/mol. This information can be found in various chemical databases and publications, but is not explicitly stated in the provided research papers.

A: Pirimicarb exhibits moderate degradation in field conditions, while demonstrating better stability in greenhouse settings. [] This suggests that environmental factors, such as sunlight and microbial activity, may contribute to its degradation.

A: Nanoencapsulation of pirimicarb using nanostructured lipid carriers has shown promising results in enhancing its insecticidal activity and residual period. [] This approach allows for reduced doses while maintaining efficacy, contributing to lower environmental impact.

A: While the exact metabolic pathways are not detailed in the research papers, they suggest the involvement of detoxification enzymes such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases in pirimicarb metabolism. [, ] Resistant populations often exhibit higher activity of these enzymes, contributing to their decreased susceptibility. [, ]

A: Studies in human volunteers indicate no significant toxicokinetic interactions between pirimicarb and chlorpyrifos-methyl when orally administered together at their respective acceptable daily intakes (ADIs). [] This suggests that simultaneous exposure to these pesticides at dietary levels is unlikely to significantly alter pirimicarb's absorption, distribution, metabolism, or excretion.

A: Pirimicarb exhibits species-specific effects on aphids. For instance, exposure to a low lethal concentration (LC25) of pirimicarb significantly reduced the fecundity of Rhopalosiphum padi and caused transgenerational effects on its developmental and reproductive parameters. [] In contrast, the same concentration had minimal impact on Sitobion avenae. []

A: Pirimicarb can negatively impact beneficial insects, including natural enemies of aphids. [, , , ] Field studies have shown that while pirimicarb effectively controls target aphid populations, it can also significantly reduce the populations of predators like Coccinella undecimpunctata, Chrysoperla carnea, and Syrphus corolla. [] The extent of this impact is often dose-dependent and varies among species. [, , , ]

A: Resistance to pirimicarb in insects, particularly in aphids like Myzus persicae and Aphis gossypii, is primarily attributed to a modified acetylcholinesterase (AChE) phenotype (MACE). [, , , ] This modification arises from a point mutation in the AChE gene (ace2), specifically the S431F mutation, which reduces the sensitivity of AChE to pirimicarb. [, , ]

A: Yes, a polymerase chain reaction (PCR) assay followed by restriction enzyme assay (REA) has been developed to detect the S431F mutation in the AceI gene of Aphis gossypii. [] This method provides a faster and more specific alternative to traditional bioassays for monitoring pirimicarb resistance. []

A: Studies in male rats suggest that pirimicarb exposure can induce behavioral changes indicative of anxiety and depression. [] Additionally, pirimicarb exposure can affect reproductive function, indicated by decreased testosterone levels and histological lesions in the testes. [] These findings underscore the potential for pirimicarb to disrupt the neuro-immune-endocrine axis in mammals. []

A: Several analytical methods have been developed for pirimicarb analysis. Gas chromatography (GC) is commonly used for determining pirimicarb residues and its degradation in soil samples. [] High-performance liquid chromatography (HPLC) coupled with fluorescence detection, often after a dispersive solid-phase extraction (d-SPE) cleanup step, is utilized for quantifying pirimicarb in various matrices, including vegetables and fruits. [] For more sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, particularly in complex matrices or when analyzing trace levels of pirimicarb. [, ]

A: Exposure to pirimicarb can cause mortality, mobility impairment, and reproductive issues in Daphnia magna, even at low concentrations and short exposure durations. [, ] Repeated pulse exposures, mimicking realistic environmental scenarios, further exacerbate these effects. [] These findings highlight the potential for pirimicarb to disrupt aquatic food webs and ecosystem function.

A: Analytical methods for pirimicarb are validated by spiking known concentrations of the pesticide into relevant matrices, such as water, soil, fruits, or vegetables. [, ] The samples are then extracted and analyzed using the developed method, and the recovery of pirimicarb is calculated. The acceptable range for recovery varies depending on the matrix and the regulatory guidelines, typically falling between 70-120%. The relative standard deviation (RSD) of replicate measurements is used to assess the precision of the method, with lower RSD values indicating higher precision.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)